
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine is a compound that combines two distinct chemical entities: 8-bromo-1,3-dimethyl-7H-purine-2,6-dione, a brominated derivative of theophylline, and 1-phenylethanamine, an aromatic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione typically involves the bromination of theophylline. The reaction is carried out by dissolving theophylline in a suitable solvent, such as ethanol or acetic acid, and adding a brominating agent like bromine or N-bromosuccinimide. The reaction mixture is then stirred at a controlled temperature until the desired product is formed .
For the preparation of 1-phenylethanamine, the common method involves the reduction of acetophenone using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is typically conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. Similarly, 1-phenylethanamine is produced industrially through catalytic hydrogenation of acetophenone, utilizing catalysts like palladium on carbon under high pressure and temperature .
化学反応の分析
Types of Reactions
8-bromo-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
1-phenylethanamine also participates in several reactions:
Acylation: It can undergo acylation to form amides when reacted with acyl chlorides or anhydrides.
Alkylation: The amine group can be alkylated using alkyl halides in the presence of a base.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in ethanol or acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Alkylation: Alkyl halides in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted purine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Acylation: Formation of amides.
Alkylation: Formation of alkylated amines.
科学的研究の応用
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine has several applications in scientific research:
作用機序
The mechanism of action of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its binding affinity to certain targets, leading to inhibition or activation of specific pathways . 1-phenylethanamine acts as a ligand for various receptors, modulating their activity and influencing physiological responses .
類似化合物との比較
Similar Compounds
- 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-7-(3-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both a brominated purine and an aromatic amine allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
5463-53-6 |
|---|---|
分子式 |
C15H18BrN5O2 |
分子量 |
380.24 g/mol |
IUPAC名 |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine |
InChI |
InChI=1S/C8H11N.C7H7BrN4O2/c1-7(9)8-5-3-2-4-6-8;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-7H,9H2,1H3;1-2H3,(H,9,10) |
InChIキー |
CUEWIYGJZGTUTM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



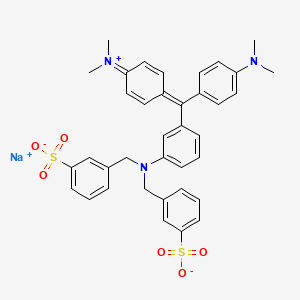
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
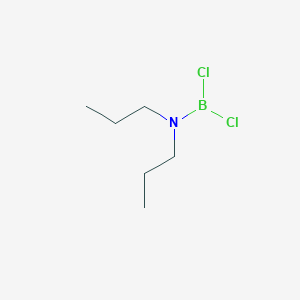
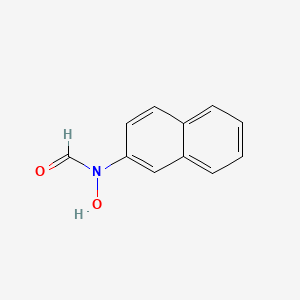
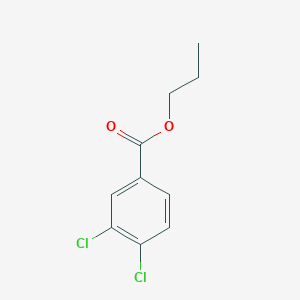
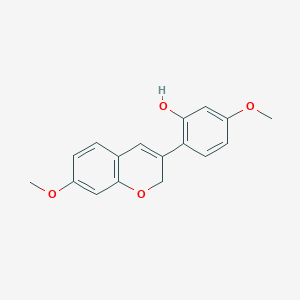
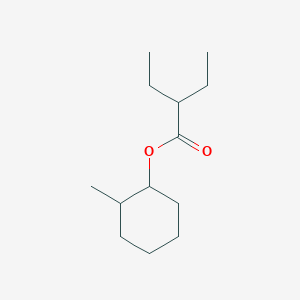
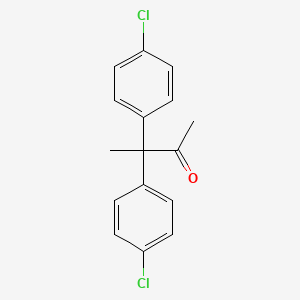
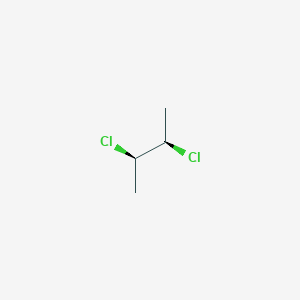
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
